molecular formula C22H25N3O3 B11164098 1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11164098
M. Wt: 379.5 g/mol
InChI Key: GZAAZABGPQATMT-UHFFFAOYSA-N
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Description

1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are known for their significant role in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

The synthesis of 1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with succinic anhydride and imines.

    Castagnoli-Cushman Reaction: This reaction is employed to form the pyrrolidine ring. The reaction involves the combination of succinic anhydride with imines under specific conditions.

    Pd-Catalyzed C(sp3)-H Functionalization: The developing carboxylic group is derivatized with 8-aminoquinoline as a directing group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylcarbamoyl group, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes like BACE-1, making it a valuable compound in medicinal research.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-2-3-13-25-15-17(14-20(25)26)22(28)24-19-11-9-16(10-12-19)21(27)23-18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,23,27)(H,24,28)

InChI Key

GZAAZABGPQATMT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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